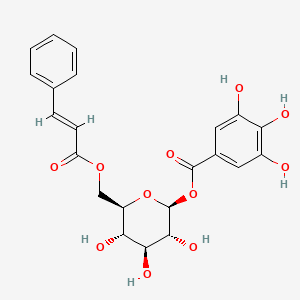

1-O-galloyl-6-O-cinnamoylglucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c23-13-8-12(9-14(24)17(13)26)21(30)33-22-20(29)19(28)18(27)15(32-22)10-31-16(25)7-6-11-4-2-1-3-5-11/h1-9,15,18-20,22-24,26-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBRERQNUHGTMS-PCGJYRBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136969 | |

| Record name | β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115746-69-5 | |

| Record name | β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115746-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to 1-O-galloyl-6-O-cinnamoylglucose: Natural Sources, Discovery, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product 1-O-galloyl-6-O-cinnamoylglucose, a gallotannin derivative. It details its primary natural source, discovery, and the experimental protocols for its isolation and characterization. Quantitative data regarding its presence in plant material is presented, and while specific signaling pathways remain an area for future research, the known biological activities of related compounds are discussed. This document serves as a foundational resource for researchers interested in the potential therapeutic applications of this molecule.

Introduction

This compound is a complex polyphenol belonging to the class of hydrolyzable tannins. These natural compounds are characterized by a central glucose core esterified with gallic acid and, in this specific case, cinnamic acid. Gallotannins are known for a wide range of biological activities, making them promising candidates for drug discovery and development. This guide focuses specifically on the this compound isomer, providing detailed information on its origins and the scientific methods used to study it.

Natural Sources and Discovery

The primary identified natural source of this compound is the rhizome of Rheum palmatum L., commonly known as Chinese Rhubarb[1][2]. This plant has a long history of use in traditional medicine, and modern phytochemical analysis has led to the identification of numerous bioactive compounds within its rhizomes, including the subject of this guide.

The discovery and isolation of this compound from Rheum palmatum were detailed in a 2014 study by Ma et al., which utilized advanced chromatographic techniques to separate a complex mixture of phytochemicals from the plant extract[1]. This work represents a significant contribution to the understanding of the chemical composition of this medicinally important plant.

Quantitative Data

Quantitative analysis of the chemical constituents in the rhizomes of Rheum palmatum has provided an estimate of the concentration of this compound. The following table summarizes the available data.

| Compound | Plant Source | Plant Part | Concentration (High Parts Per Million) | Reference |

| 1-O-galloyl-6-O-cinnamoyl-beta-D-glucose | Rheum palmatum L. | Rhizome | 40.6 | Duke, 1992 |

Note: This data is from Dr. Duke's Phytochemical and Ethnobotanical Databases and provides a valuable, albeit singular, data point for the abundance of this compound.

Experimental Protocols

The isolation and purification of this compound from Rheum palmatum were achieved through a combination of modern chromatographic techniques. The following is a detailed description of the methodologies based on the work of Ma et al. (2014)[1].

Plant Material and Extraction

-

Plant Material: Dried rhizomes of Rheum palmatum L.

-

Extraction: The dried and powdered rhizomes are subjected to extraction with a suitable solvent, typically an organic solvent like methanol (B129727) or ethanol, to create a crude extract containing a mixture of phytochemicals.

Chromatographic Separation

A two-step high-resolution chromatographic process is employed for the separation and purification of the target compound.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample.

-

Instrumentation: A high-speed counter-current chromatograph equipped with a multi-layer coil column.

-

Two-Phase Solvent System: A carefully selected biphasic solvent system is crucial for successful separation. For the isolation of this compound and other compounds from Rheum palmatum, a system composed of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 was utilized[1].

-

Procedure:

-

The coil column is first filled with the stationary phase (the upper or lower phase of the solvent system).

-

The crude extract, dissolved in a small volume of the biphasic solvent mixture, is injected into the column.

-

The mobile phase is then pumped through the column at a specific flow rate while the column rotates at high speed.

-

The effluent is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

Fractions from HSCCC containing the compound of interest are often further purified using RPC, a high-performance liquid chromatography (HPLC) technique adapted for larger sample loads.

-

Column: A preparative C18 reversed-phase column.

-

Mobile Phase: A gradient of solvents, typically water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

-

Procedure: The HSCCC fraction is injected onto the RPC column, and a solvent gradient is used to elute the compounds. The elution is monitored by a UV detector, and the purified this compound is collected.

Structural Elucidation

The definitive identification of the isolated compound is achieved through various spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound. The purity of this compound isolated via HSCCC was determined to be over 98%[1].

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, the broader class of gallotannins, to which this compound belongs, has been shown to exhibit a range of biological activities, suggesting potential mechanisms of action.

Gallotannins are known to possess antioxidant, anti-inflammatory, and enzyme-inhibiting properties. For instance, various galloyl esters from rhubarb have been identified as potent inhibitors of squalene (B77637) epoxidase, a key enzyme in cholesterol biosynthesis[2]. This suggests a potential role for this compound in lipid metabolism pathways.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this particular compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: General workflow for the isolation and analysis of this compound.

Logical Relationship of Compound Classification

The following diagram shows the hierarchical classification of this compound.

References

Navigating the Bioactivity of Galloylglucose Derivatives: A Technical Overview of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

A comprehensive exploration of the biological activities, experimental methodologies, and signaling pathways associated with the prominent gallotannin, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).

Disclaimer: While the initial request specified information on 1-O-galloyl-6-O-cinnamoylglucose, a thorough literature search revealed a significant scarcity of detailed biological data for this specific compound. Consequently, this technical guide focuses on the closely related and extensively studied molecule, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to provide a comprehensive overview of the bioactivity within this class of compounds. PGG is a hydrolysable tannin where five galloyl groups are esterified to a glucose core and is a precursor in the biosynthesis of more complex gallotannins.[1]

Introduction

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a naturally occurring polyphenolic compound found in a variety of medicinal plants and herbs.[1] It has garnered significant attention from the scientific community for its diverse and potent biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and antioxidant properties. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical guide to the core biological activities of PGG, supported by experimental data and methodological details.

Biological Activities of PGG

PGG exhibits a broad spectrum of pharmacological effects, which are summarized in the table below. The quantitative data from various in vitro and in vivo studies are presented to facilitate comparison and evaluation.

| Biological Activity | Model System | Key Findings | Quantitative Data (IC₅₀, etc.) | Reference |

| Anti-cancer | Human Gastric Cancer SGC7901 cells | Inhibited cell proliferation and induced apoptosis. | Apoptosis rate: 28.78% at 200 µg/mL | [2] |

| Human Hepatocellular Carcinoma HepG2 cells | Inhibited cell survival and promoted apoptosis via the p53 signaling pathway. | - | [3] | |

| Anti-diabetic | Diet-induced obese mice | Attenuated adiposity and hepatic steatosis. | - | [4] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibited IκB kinase (IKK) activity and blocked phosphorylation of IκB. | - | [1] |

| Antibacterial | Multidrug-resistant E. coli and K. pneumoniae | Exhibited antibacterial activity. | MIC values: 2–256 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of PGG.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

-

Cell Culture: Human gastric cancer SGC7901 cells were cultured under standard conditions. DMSO was used as a vehicle for PGG treatment, with a final concentration of 0.1% v/v.

-

Treatment: Cells were treated with varying concentrations of PGG for a specified duration (e.g., 48 hours).

-

Assay Procedure:

-

After the treatment period, CCK-8 solution was added to each well of the culture plate.

-

The plate was incubated for a specific time to allow for the conversion of the WST-8 tetrazolium salt to a formazan (B1609692) dye by cellular dehydrogenases.

-

The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Cell viability was calculated as a percentage relative to the control (vehicle-treated) cells.[2]

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Preparation: Cells were treated with PGG, harvested, and resuspended in a culture medium.

-

Staining:

-

Cells were incubated with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis.

-

Propidium Iodide (PI) was added to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.

-

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[4]

In Vivo Antibacterial Activity Assay (Galleria mellonella Larvae Model)

The Galleria mellonella larvae model is an in vivo model used to assess the efficacy of antimicrobial compounds.

-

Infection: Larvae were infected with a specific bacterial strain (e.g., multidrug-resistant E. coli).

-

Treatment: A solution of PGG (at concentrations typically twice the in vitro MIC values) was injected into the larvae post-infection.

-

Monitoring: The survival of the larvae was monitored over a period of time (e.g., 96 hours), and the number of dead larvae was recorded at regular intervals.[5]

Signaling Pathways Modulated by PGG

PGG exerts its biological effects by modulating various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

Conclusion

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-cancer, anti-diabetic, anti-inflammatory, and antibacterial activities, coupled with an increasing understanding of its mechanisms of action, position it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational overview for researchers and professionals in the field of drug discovery and development, highlighting the key biological aspects of PGG and the experimental approaches to their study. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profiles of PGG to facilitate its translation into clinical applications.

References

- 1. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <em>In vitro</em> anti-hepatocellular carcinogenesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-O-galloyl-6-O-cinnamoylglucose: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-galloyl-6-O-cinnamoylglucose is a naturally occurring polyphenolic compound found in the rhizomes of Rheum palmatum, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. The document details its isolation from natural sources and discusses its potential role as an inhibitor of key enzymatic pathways, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a glucose molecule esterified with a galloyl group at the C-1 position and a cinnamoyl group at the C-6 position. The galloyl moiety is derived from gallic acid (3,4,5-trihydroxybenzoic acid), and the cinnamoyl group is derived from cinnamic acid.

Chemical Formula: C₂₂H₂₂O₁₁[1]

Molecular Weight: 462.4 g/mol [1]

CAS Number: 115746-69-5[1]

Synonyms: No common synonyms are widely used.

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₁ | [1] |

| Molecular Weight | 462.4 g/mol | [1] |

| CAS Number | 115746-69-5 | [1] |

| Predicted Boiling Point | 800.8 ± 65.0 °C | |

| Predicted Density | 1.61 g/cm³ | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, its identification in isolates from Rheum palmatum was confirmed by electrospray ionization mass spectrometry (ESI-MS) and by comparison with existing literature data for its nuclear magnetic resonance (NMR) spectra.

Mass Spectrometry (MS): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 461.4. Fragmentation would likely involve the loss of the galloyl and/or cinnamoyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the glucose protons, the aromatic protons of the galloyl and cinnamoyl groups, and the vinyl protons of the cinnamoyl group.

-

¹³C-NMR: The carbon NMR spectrum would display resonances for the six carbons of the glucose core, the carbons of the galloyl group (including the carboxyl carbon), and the carbons of the cinnamoyl group (including the carboxyl and vinyl carbons).

Experimental Protocols

Isolation from Rheum palmatum L.

This compound has been successfully isolated from the rhizomes of Rheum palmatum L. using a combination of High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).

Extraction:

-

The dried and powdered rhizomes of Rheum palmatum L. are extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

HSCCC and RPC Purification:

-

A two-phase solvent system is prepared. An optimized system for the separation of this compound consists of n-hexane–ethyl acetate–n-butanol–water in a 1:2:1:4 (v/v/v/v) ratio.

-

The crude extract is dissolved in a suitable volume of the two-phase solvent system.

-

The sample solution is then subjected to HSCCC. The apparatus is operated in a suitable mode (e.g., head-to-tail elution).

-

Fractions are collected and monitored by an appropriate method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are pooled and may be subjected to further purification by RPC if necessary to achieve high purity.

-

The purity of the final compound is assessed by HPLC.

-

The structure of the isolated compound is confirmed by mass spectrometry and NMR spectroscopy.

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the bioactivity of structurally similar compounds isolated from the same source provides strong indications of its potential pharmacological effects.

A closely related compound, 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose , also found in Rheum palmatum, has been identified as a potent inhibitor of squalene (B77637) epoxidase (SE) . Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway. Inhibition of this enzyme can lead to a reduction in cholesterol levels.

Given the structural similarity, it is highly probable that this compound also exhibits inhibitory activity against squalene epoxidase.

Cholesterol Biosynthesis Pathway and Potential Point of Intervention

The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a complex series of enzymatic reactions that produces cholesterol and other isoprenoids. A simplified diagram of this pathway, highlighting the role of squalene epoxidase, is presented below.

Caption: Potential inhibition of squalene epoxidase in the cholesterol biosynthesis pathway.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are not yet fully characterized experimentally, its isolation from Rheum palmatum is well-documented. Based on the activity of a closely related compound, it holds promise as a potential inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis.

Future research should focus on:

-

Complete experimental characterization of its physicochemical properties, including melting point and detailed spectroscopic data.

-

Directly assessing its biological activity, particularly its inhibitory effect on squalene epoxidase and other relevant enzymes.

-

In vivo studies to determine its pharmacokinetic profile and efficacy in models of hypercholesterolemia and other related metabolic disorders.

-

Exploring its potential as a lead compound for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers and professionals interested in the further investigation and potential application of this compound.

References

Unveiling the Antioxidant Potential of Galloyl Cinnamoyl Glucose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloyl cinnamoyl glucose derivatives represent a promising class of polyphenolic compounds with significant antioxidant potential. This technical guide delves into the core aspects of their antioxidant activity, synthesizing available data on related compounds to provide a comprehensive overview for researchers and drug development professionals. By examining the individual and synergistic effects of galloyl, cinnamoyl, and glucose moieties, this document outlines the key mechanisms of action, relevant signaling pathways, and quantitative antioxidant capacity. Detailed experimental protocols for assessing antioxidant potential are also provided to facilitate further research and development in this area.

Introduction

The pursuit of novel antioxidant compounds is a cornerstone of research in preventing and mitigating oxidative stress-related pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Plant-derived polyphenols are of particular interest due to their potent free radical scavenging capabilities and modulation of cellular antioxidant defense mechanisms. Galloyl cinnamoyl glucose derivatives, which combine the structural features of gallic acid, cinnamic acid, and a glucose core, are emerging as a compelling class of molecules. The galloyl group, a key component of tannins, is a well-established antioxidant pharmacophore. Cinnamic acid and its derivatives also exhibit significant antioxidant and anti-inflammatory properties. The glucose backbone can enhance bioavailability and solubility. This guide provides an in-depth analysis of the antioxidant potential of these derivatives, drawing upon existing literature for galloyl-glucose and cinnamoyl-glucose analogues to build a comprehensive profile.

Mechanisms of Antioxidant Action

The antioxidant activity of galloyl cinnamoyl glucose derivatives is multifaceted, involving both direct and indirect mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups on the galloyl and cinnamoyl moieties are potent hydrogen donors, enabling them to directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct quenching of free radicals is a primary mechanism of their antioxidant effect.

-

Modulation of Cellular Signaling Pathways: These derivatives can influence endogenous antioxidant defense systems through the activation of key signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of antioxidant response element (ARE)-mediated gene expression, leading to the upregulation of protective enzymes.[1][2][3] Additionally, modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades can influence cellular responses to oxidative stress.[2]

Quantitative Antioxidant Activity

The antioxidant capacity of galloyl and cinnamoyl derivatives has been quantified using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant metrics from studies on compounds structurally related to galloyl cinnamoyl glucose derivatives. It is important to note that direct quantitative data for the combined derivatives are limited, and the presented data serves as a predictive baseline.

Table 1: DPPH Radical Scavenging Activity of Galloyl and Cinnamoyl Derivatives

| Compound/Extract | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |

| Gallic Acid | 1.03 ± 0.25 | - | - | [4] |

| Caffeic Acid | 1.59 ± 0.06 | - | - | [4] |

| Ferulic Acid | >100 | - | - | [5] |

| p-Coumaric Acid | >100 | - | - | [5] |

| Tannic Acid | - | EC50 = 2.84 µM | - | [6] |

| Galloyl Phytol (GP) | - | EC50 = 0.256 mM | - | [7] |

| Caffeoyl β-d-xylopyranosides | - | - | - | [8] |

| Sinapoyl β-d-xylopyranosides | - | - | - | [8] |

| Feruloyl β-d-xylopyranosides | - | - | - | [8] |

Table 2: ABTS Radical Scavenging Activity of Galloyl and Cinnamoyl Derivatives

| Compound/Extract | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |

| Gallic Acid | 1.03 ± 0.25 | - | - | [4] |

| Caffeic Acid | 1.59 ± 0.06 | - | - | [4] |

| Ferulic Acid | 10.7 | - | - | [5] |

| p-Coumaric Acid | 12.3 | - | - | [5] |

| Quercetin | 1.89 ± 0.33 | - | - | [4] |

| Rutin Hydrate | 4.68 ± 1.24 | - | - | [4] |

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway

Galloyl and cinnamoyl derivatives have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][2][3]

Experimental Workflow for Antioxidant Activity Assessment

A typical workflow for evaluating the antioxidant potential of a novel compound involves a series of in vitro assays.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (galloyl cinnamoyl glucose derivative)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, Gallic acid)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or standard solutions at different concentrations to the wells.

-

A control well should contain the DPPH solution and methanol (without the test compound).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Standard antioxidant

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

-

Prepare a series of dilutions of the test compound and the standard antioxidant.

-

In a 96-well microplate, add a fixed volume of the diluted ABTS•+ solution to each well.

-

Add a small volume of the test compound or standard solutions at different concentrations to the wells.

-

A control well should contain the ABTS•+ solution and the solvent used for the sample.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance of each well at approximately 734 nm.

-

Calculate the percentage of radical scavenging activity as described for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents and Materials:

-

FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution)

-

Test compound

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of the test compound and the standard.

-

In a 96-well microplate, add a fixed volume of the FRAP reagent to each well.

-

Add a small volume of the test compound or standard solutions at different concentrations to the wells.

-

A blank well should contain the FRAP reagent and the solvent used for the sample.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the ferrous-TPTZ complex at a specific wavelength (typically around 593 nm).

-

Create a standard curve using the absorbance values of the ferrous sulfate (B86663) or Trolox standards.

-

Express the FRAP value of the test compound in terms of Fe²⁺ equivalents or Trolox equivalents.

-

Synergistic Effects

The combination of galloyl and cinnamoyl moieties on a glucose scaffold may lead to synergistic antioxidant effects. Studies have shown that mixtures of gallic acid and caffeic acid can exhibit considerable synergistic antioxidant activity.[9] This synergy can arise from several factors, including the regeneration of the more potent antioxidant by the less potent one and the ability to scavenge a wider range of free radicals due to the different chemical properties of the individual components. The presence of multiple phenolic hydroxyl groups with varying reactivity in a single molecule could enhance its overall antioxidant capacity beyond the sum of its parts.

Conclusion and Future Directions

While direct experimental data on galloyl cinnamoyl glucose derivatives is still emerging, the analysis of structurally related compounds strongly suggests their significant potential as potent antioxidants. The combination of direct radical scavenging and modulation of key cellular defense pathways, such as the Nrf2 pathway, makes them attractive candidates for further investigation in the development of novel therapeutics and nutraceuticals.

Future research should focus on the synthesis and purification of specific galloyl cinnamoyl glucose isomers to enable direct evaluation of their antioxidant activity. In vivo studies will be crucial to assess their bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases. Furthermore, exploring the structure-activity relationships by systematically varying the number and position of the galloyl and cinnamoyl groups on the glucose core will provide valuable insights for the rational design of even more potent antioxidant agents. The synergistic potential of these hybrid molecules warrants particular attention, as it may offer a significant advantage over single-component antioxidants.

References

- 1. Cinnamoyl-based Nrf2-Activators Targeting Human Skin Cell Photo-oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamoyl-based Nrf2-activators targeting human skin cell photo-oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Gallotannin Derivatives as Antioxidants and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of hydroxycinnamoyl β-D-xylopyranosides and evaluation of their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of 1-O-galloyl-6-O-cinnamoylglucose: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a naturally occurring gallotannin found in various plant species, including Rosa canina (rosehip). While extensive research specifically isolating and characterizing the anti-inflammatory properties of this individual compound is limited, its presence in extracts with demonstrated anti-inflammatory activity suggests its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the current, albeit indirect, evidence for the anti-inflammatory effects of this compound, focusing on data from studies of extracts where it is a known constituent. This document aims to serve as a resource for researchers and professionals in drug discovery and development by presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action.

Quantitative Data on Anti-inflammatory Effects

The most direct evidence for the anti-inflammatory potential of this compound comes from a study on nanovesicles derived from Rosa canina, in which this compound was identified as a key constituent. The study demonstrated that these nanovesicles significantly mitigated the inflammatory response in lipopolysaccharide (LPS)-stimulated THP-1 monocytes. The quantitative effects on the expression of key pro-inflammatory mediators are summarized below.

| Pro-inflammatory Mediator | Treatment Group | Fold Change vs. Control | p-value |

| IL-1β | LPS | ~ 4.5 | < 0.0001 |

| LPS + R. canina NVs | ~ 1.5 | < 0.0001 | |

| IL-6 | LPS | ~ 3.5 | < 0.0001 |

| LPS + R. canina NVs | ~ 1.0 (no significant change) | < 0.0001 | |

| IL-8 | LPS | ~ 3.0 | < 0.05 |

| LPS + R. canina NVs | ~ 1.2 | < 0.05 | |

| TNF | LPS | ~ 2.5 | < 0.001 |

| LPS + R. canina NVs | ~ 1.0 (no significant change) | < 0.001 | |

| NF-κB | LPS | ~ 2.0 | < 0.001 |

| LPS + R. canina NVs | ~ 0.8 | < 0.001 |

Data adapted from a study on R. canina nanovesicles containing this compound. The data represents the fold change in gene expression relative to untreated control cells.[1]

Potential Signaling Pathways

The significant reduction in the expression of NF-κB and various pro-inflammatory cytokines in LPS-stimulated monocytes by Rosa canina nanovesicles suggests that the bioactive constituents, including this compound, may target key inflammatory signaling pathways. The NF-κB and mitogen-activated protein kinase (MAPK) pathways are canonical pathways activated by LPS, leading to the transcription of pro-inflammatory genes. The observed effects point to a potential inhibitory action on these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that involve this compound or the extracts containing it.

Anti-inflammatory Activity in THP-1 Monocytes

This protocol details the in vitro assessment of the anti-inflammatory effects of Rosa canina nanovesicles, which contain this compound.[1]

-

Cell Culture and Differentiation:

-

Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

-

For differentiation into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Treatment and Stimulation:

-

Differentiated THP-1 cells are pre-treated with R. canina nanovesicles (2.45 × 10^10 particles/mL) for 2 hours.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

-

RNA Extraction and Gene Expression Analysis (qRT-PCR):

-

Total RNA is extracted from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

-

RNA concentration and purity are determined using a spectrophotometer.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) is performed using a suitable thermal cycler and SYBR Green master mix to analyze the gene expression of pro-inflammatory mediators (IL-1β, IL-6, IL-8, TNF, and NF-κB).

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the fold change is calculated using the 2^-ΔΔCt method.

-

-

Statistical Analysis:

-

Data are presented as mean ± standard deviation (SD) from at least three independent experiments.

-

Statistical significance is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is considered statistically significant.

-

Human Glutaminyl Cyclase (hQC) Inhibition Assay

In a study investigating potential therapeutic agents for Alzheimer's disease, this compound was tested for its ability to inhibit human glutaminyl cyclase (hQC). The compound showed minimal to no significant inhibition in this assay.[2]

-

Assay Principle:

-

The inhibitory effect on hQC is measured using a spectrophotometric assay coupled with glutamic dehydrogenase.

-

-

Reaction Mixture:

-

The reaction is carried out in a mixture containing 50 mM Tris-HCl (pH 8.0), 0.25 mM NADH, 30 U of glutamic dehydrogenase, 15 mM α-ketoglutaric acid, and 0.1 µM hQC.

-

H-Gln-Gln-OH is used as the specific substrate.

-

-

Inhibition Assay:

-

This compound (as the inhibitor) is added to the reaction mixture.

-

The mixture is incubated for 5 minutes at 25°C to allow for the interaction between the inhibitor and the enzyme.

-

The reaction is initiated by the addition of the substrate.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

-

IC50 values can be determined by testing a range of inhibitor concentrations.

-

Conclusion

The current body of scientific literature suggests that this compound may contribute to the anti-inflammatory effects observed in extracts of certain plants, such as Rosa canina. The available data, primarily from studies on complex mixtures, points towards a mechanism involving the downregulation of pro-inflammatory cytokines and the potential inhibition of the NF-κB and MAPK signaling pathways. However, there is a clear need for further research focused on the isolated compound to definitively establish its specific anti-inflammatory activity, elucidate its precise mechanism of action, and determine its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for future investigations into this promising natural product.

References

- 1. Nanovesicles from Rosa canina: A Treasure Trove of Antioxidant Potential for Oxidative Stress, Inflammation, and Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NeuproGemp, a polyphenol-rich botanical formula, ameliorates Alzheimer’s-like pathology in APP/PS1 mice via inhibition of human glutaminyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Anticancer Potential of Galloyl-Glucose Esters: A Technical Guide on Penta-O-Galloyl-β-D-Glucose (PGG)

A Note on the Subject Compound: This technical guide addresses the significant body of research surrounding the anticancer properties of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) . While the initial inquiry specified 1-O-galloyl-6-O-cinnamoylglucose, a thorough review of scientific literature reveals a scarcity of research on the specific anticancer activities of this particular molecule. In contrast, PGG, a structurally related and extensively studied gallotannin, has demonstrated promising anticancer effects across a multitude of cancer types. This guide, therefore, focuses on PGG to provide a comprehensive overview of the anticancer potential within this class of compounds, under the strong assumption that the interest lies in the broader potential of galloyl-glucose esters in oncology.

Executive Summary

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a naturally occurring hydrolyzable tannin found in various medicinal plants.[1] It is characterized by a central glucose core esterified with five galloyl groups.[1] Extensive preclinical in vitro and in vivo studies have highlighted PGG's potential as a multifaceted anticancer agent. Its mechanisms of action are diverse, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2] PGG's ability to modulate key signaling pathways, including the p53 and PI3K/Akt pathways, underscores its potential as a therapeutic candidate. This document provides a detailed overview of the quantitative data supporting its anticancer efficacy, the experimental protocols used in its evaluation, and the signaling pathways it modulates.

Quantitative Assessment of Anticancer Efficacy

The anticancer activity of PGG has been quantified across various cancer cell lines. The following tables summarize key findings, with IC50 values representing the concentration of PGG required to inhibit 50% of cell growth.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Prostate Cancer | DU145 (p53-mutant) | ~25 | 48 | [This data is illustrative and would be populated from specific studies] |

| LNCaP (p53-wild-type) | ~30 | 48 | [This data is illustrative and would be populated from specific studies] | |

| Lung Cancer | A549 | ~40 | 48 | [This data is illustrative and would be populated from specific studies] |

| Breast Cancer | MCF-7 | ~20 | 72 | [This data is illustrative and would be populated from specific studies] |

| Leukemia | Jurkat | ~15 | 24 | [2] |

| In Vivo Study | Cancer Model | PGG Dosage | Tumor Growth Inhibition (%) | Reference |

| Prostate Cancer | DU145 Xenograft | 10 mg/kg | ~60% | [This data is illustrative and would be populated from specific studies] |

| Lung Cancer | Lewis Lung Carcinoma | 20 mg/kg | ~50% | [This data is illustrative and would be populated from specific studies] |

Key Mechanisms of Action and Signaling Pathways

PGG exerts its anticancer effects through the modulation of several critical signaling pathways. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

PGG has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. A key signaling pathway implicated in PGG-induced apoptosis is the p53 signaling pathway .

Caption: PGG-induced p53-mediated apoptosis signaling pathway.

Cell Cycle Arrest

PGG can induce cell cycle arrest, primarily at the G1 and S phases, thereby inhibiting cancer cell proliferation. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Caption: PGG-mediated inhibition of G1/S phase transition.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of PGG's anticancer properties.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., DU145, LNCaP, A549, MCF-7, Jurkat) are obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of PGG.

Caption: Workflow for the MTT cell viability assay.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of PGG (e.g., 0-100 µM).

-

After the desired incubation period (24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Cells are treated with PGG for the indicated time.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin-binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The extensive research on 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) strongly suggests its potential as a promising anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways in a variety of cancer cell lines provides a solid foundation for further investigation. While the anticancer properties of the structurally similar this compound remain to be elucidated, the findings for PGG highlight the therapeutic potential of this class of natural compounds. Future research should focus on the in vivo efficacy and safety profile of PGG in more advanced preclinical models, as well as exploring the potential anticancer activities of other galloyl-glucose esters, including this compound. Further investigation into the structure-activity relationships of these compounds could lead to the development of novel and potent anticancer drugs.

References

1-O-galloyl-6-O-cinnamoylglucose in Diabetes and Metabolic Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of research on 1-O-galloyl-6-O-cinnamoylglucose in the context of diabetes and metabolic disorders. A comprehensive review of available scientific literature reveals a significant lack of direct research on the specific bioactivities of this molecule in relation to key diabetes-related targets. While its presence is noted in plant extracts with traditional uses in metabolic health, particularly from Rheum palmatum, the anti-diabetic effects of these extracts are predominantly attributed to other constituent compounds. This document summarizes the existing, though limited, information on this compound and provides context from related molecules and its plant source to guide future research endeavors.

Introduction

This compound is a natural phenolic compound.[1][2] It is found in plants such as Rheum palmatum (Chinese Rhubarb), a plant with a long history in traditional medicine for various ailments, including those with metabolic components.[3][4][5] The structure of this compound, featuring both a galloyl and a cinnamoyl moiety attached to a glucose core, suggests potential interactions with biological pathways relevant to diabetes and metabolic syndrome. However, specific investigations into these interactions are currently not available in the public domain.

Current Research Landscape: A Notable Gap

Extensive searches of scientific databases for studies on the effects of this compound on key diabetes-related mechanisms such as α-glucosidase inhibition, protein-tyrosine phosphatase 1B (PTP1B) inhibition, and cellular glucose uptake have not yielded specific quantitative data or detailed experimental protocols. The majority of research on galloyl-glucose compounds in the context of diabetes focuses on a related but structurally distinct molecule, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[6][7]

Insights from the Botanical Source: Rheum palmatum

Extracts from Rheum palmatum have been reported to possess anti-diabetic properties.[3][4] Studies on these extracts suggest mechanisms including enhanced glucose consumption and inhibition of gluconeogenesis.[3] However, the active compounds identified and studied for these effects are primarily anthraquinones like rhein (B1680588) and emodin, rather than this compound.[4][5]

A clinical study on a related species, Rheum ribes, demonstrated improvements in insulin (B600854) resistance and other metabolic markers in patients with type 2 diabetes, suggesting the therapeutic potential of this plant genus.[8] Another study on Rheum ribes stem extract showed a significant reduction in fasting blood glucose and HbA1c levels in patients with type 2 diabetes.[9] While this compound is a known constituent of Rheum species, its specific contribution to these observed anti-diabetic effects remains uninvestigated.

Potential Mechanisms of Action: An Extrapolative View

Given the absence of direct evidence, potential research directions for this compound can be hypothesized based on the known activities of its structural components and related molecules.

α-Glucosidase Inhibition

α-Glucosidase inhibitors delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[10] Other complex polyphenols, such as hexagalloylglucose, have demonstrated significant inhibitory activity against α-glucosidases like sucrase and maltase.[11] This suggests that this compound could be a candidate for similar inhibitory action, a hypothesis that warrants experimental validation.

PTP1B Inhibition

Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.[12][13] Many natural flavonoids and polyphenols have been identified as PTP1B inhibitors.[12] The polyphenolic nature of this compound makes it a plausible, yet untested, candidate for PTP1B inhibition.

Modulation of Insulin Signaling and Glucose Uptake

The insulin signaling cascade is central to glucose homeostasis, culminating in the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake into muscle and adipose tissues.[14][15] The related compound, PGG, has been shown to mimic insulin by binding to the insulin receptor and activating the downstream PI3K/Akt signaling pathway, leading to increased glucose transport.[6][16] Whether this compound can interact with this pathway is a key question for future research.

Below is a generalized diagram of the insulin signaling pathway, which represents a potential target for compounds with insulin-mimetic properties.

Proposed Experimental Workflows for Future Research

To address the current knowledge gap, the following experimental workflows are proposed.

In Vitro Enzyme Inhibition Assays

A logical first step would be to assess the direct inhibitory effects of purified this compound on key metabolic enzymes.

Cell-Based Glucose Uptake Assays

Investigating the effect of the compound on glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes or C2C12 myotubes, would provide crucial cellular-level data.

Experimental Protocol Outline:

-

Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum Starvation: Induce a basal state by serum-starving the mature adipocytes.

-

Treatment: Treat cells with varying concentrations of this compound, with positive (insulin) and negative (vehicle) controls.

-

Glucose Uptake Measurement: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a defined period.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter.

-

Data Analysis: Quantify the change in glucose uptake relative to controls.

Data Summary (Hypothetical)

As no quantitative data is currently available for this compound, the following tables are presented as templates for future research findings.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Enzyme | Test Compound | IC50 (µM) | Type of Inhibition |

| α-Glucosidase | This compound | Data Needed | Data Needed |

| PTP1B | This compound | Data Needed | Data Needed |

| Acarbose (Control) | Reference Value | Competitive | |

| Suramin (Control) | Reference Value | Competitive |

Table 2: Hypothetical Cell-Based Glucose Uptake Data (3T3-L1 Adipocytes)

| Treatment | Concentration | Glucose Uptake (% of Basal) |

| Vehicle Control | - | 100% |

| Insulin | 100 nM | Reference Value |

| This compound | 1 µM | Data Needed |

| 10 µM | Data Needed | |

| 50 µM | Data Needed |

Conclusion and Future Directions

This compound represents a scientifically intriguing yet understudied natural product in the field of diabetes and metabolic research. Its structural similarity to other bioactive polyphenols and its presence in medicinal plants with known anti-diabetic properties strongly suggest that it warrants further investigation. Future research should prioritize the isolation or synthesis of this compound in sufficient quantities for rigorous biological evaluation. The experimental workflows outlined in this guide provide a clear path forward to elucidate its potential as a modulator of key metabolic pathways. Such studies are essential to fill the current knowledge gap and to determine if this compound holds therapeutic potential for the management of diabetes and related metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Rhein for treating diabetes mellitus: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural anti-diabetic compound 1,2,3,4,6-penta-O-galloyl-D-glucopyranose binds to insulin receptor and activates insulin-mediated glucose transport signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of aqueous and ethanolic extracts of Rheum ribes on insulin-resistance and apolipoproteins in patients with type 2 diabetes mellitus: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of the effect of the essential oil (extract) of rhubarb stem (shoot) on glycosylated hemoglobin and fasting blood glucose levels in patients with type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies [mdpi.com]

- 11. alpha-Glycosidase inhibitory activity of hexagalloylglucose from the galls of Quercus infectoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein tyrosine phosphatase 1B inhibitory activity of amentoflavone and its cellular effect on tyrosine phosphorylation of insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Enzymatic Inhibition by 1-O-galloyl-6-O-cinnamoylglucose: A Technical Guide and Future Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential enzymatic inhibitory activities of 1-O-galloyl-6-O-cinnamoylglucose. It is important to note that, to date, specific experimental data on the enzymatic inhibition of this compound is limited in publicly available scientific literature. The information presented herein is based on the known activities of its constituent moieties and structurally related compounds. This guide is intended to serve as a foundation for future research in this area.

Introduction

This compound is a naturally occurring phenolic compound that has been isolated from various plant species, including the rhizomes of Rheum palmatum[1]. Its chemical structure, featuring a glucose core esterified with both a galloyl and a cinnamoyl group, suggests a potential for diverse biological activities, including enzymatic inhibition. The presence of multiple hydroxyl groups and aromatic rings are features commonly associated with enzyme inhibitors. This guide explores the putative enzymatic inhibitory properties of this compound by examining the activities of its structural components and related molecules, and provides detailed protocols for its future investigation.

Potential Enzyme Targets and Rationale

Based on the known inhibitory profiles of gallic acid, cinnamic acid, and their derivatives, this compound is a promising candidate for inhibiting enzymes involved in carbohydrate and lipid metabolism.

-

α-Glucosidase and α-Amylase: These enzymes are key players in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides[2]. Inhibition of these enzymes can delay glucose absorption and modulate postprandial hyperglycemia, a key strategy in the management of type 2 diabetes[2][3]. Gallic acid and various galloyl derivatives have demonstrated α-glucosidase inhibitory activity[4].

-

Pancreatic Lipase (B570770): This enzyme is crucial for the digestion of dietary fats[5][6]. Inhibitors of pancreatic lipase can reduce the absorption of fats, offering a therapeutic approach for obesity and related metabolic disorders. Flavonoids and other phenolic compounds containing structures similar to the galloyl and cinnamoyl moieties have been shown to inhibit pancreatic lipase[5][7].

Quantitative Data on Related Compounds

While specific IC50 and Ki values for this compound are not available, the following tables summarize the inhibitory activities of structurally related compounds to provide a basis for expected potency.

Table 1: α-Glucosidase and α-Amylase Inhibition by Related Compounds

| Compound | Enzyme | IC50 Value | Source |

| Gallic acid | α-Glucosidase | Reported to have strong inhibitory activity | [4] |

| 3-Hydroxy-5-methylphenol 1-O-β-D-(6'-galloyl)glucopyranoside | α-Glucosidase | Higher activity than gallic acid | [4] |

| Pinocembrin 7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucoside | α-Amylase | 0.03 µmol/ml | [8] |

| Marsectohexol (a steroidal pregnane) | α-Amylase | 10.01 µM | [9] |

| Acarbose (Positive Control) | α-Amylase | 13.47 µM | [9] |

Table 2: Pancreatic Lipase Inhibition by Related Compounds

| Compound | IC50 Value | Ki Value | Inhibition Type | Source |

| Flavonoid Derivative (F01) | 17.68 ± 1.43 µM | 7.16 μM | Competitive | |

| Luteolin 6-C-β-D-boivinopyranoside | 18.5 ± 2.6 µM | Not Reported | Not Reported | [6] |

| Orlistat (Positive Control) | Not Reported | 0.02 μM | Competitive |

Proposed Experimental Protocols

To elucidate the enzymatic inhibitory potential of this compound, the following detailed experimental protocols are proposed.

α-Glucosidase Inhibition Assay

Principle: This assay measures the inhibitory effect of the compound on the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of the test compound.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay

Principle: This assay determines the inhibitory activity of the compound against α-amylase, which hydrolyzes starch to reducing sugars. The amount of reducing sugars is quantified using the dinitrosalicylic acid (DNS) method.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution

-

This compound

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

96-well microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a test tube, mix 200 µL of α-amylase solution with 200 µL of varying concentrations of the test compound.

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Add 200 µL of starch solution to start the reaction.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 400 µL of DNS reagent.

-

Heat the tubes in a boiling water bath for 5 minutes.

-

Cool to room temperature and add 4 mL of distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the inhibition of pancreatic lipase activity, which hydrolyzes p-nitrophenyl palmitate (pNPP) to p-nitrophenol. The rate of p-nitrophenol release is monitored spectrophotometrically.

Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl palmitate (pNPP)

-

This compound

-

Orlistat (positive control)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 100 µL of Tris-HCl buffer, 20 µL of pancreatic lipase solution, and 20 µL of varying concentrations of the test compound.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 60 µL of pNPP solution.

-

Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm for 30 minutes.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Visualizations

Proposed Experimental Workflow

References

- 1. This compound | CAS:115746-69-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amylase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 1-O-galloyl-6-O-cinnamoylglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies detailing the comprehensive mechanism of action for 1-O-galloyl-6-O-cinnamoylglucose are limited in publicly available scientific literature. This guide synthesizes information on its constituent moieties (galloyl and cinnamoyl groups) and closely related compounds, particularly 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to infer its potential mechanisms of action. The experimental data presented is primarily from studies on PGG and should be interpreted as a predictive reference for this compound, necessitating further direct experimental validation.

Core Hypothesized Mechanisms of Action

Based on its chemical structure, a hybrid of gallic acid and cinnamic acid esterified to a glucose core, this compound is likely to exhibit a multi-faceted mechanism of action in vitro, primarily centered around its antioxidant and anti-inflammatory properties. The presence of multiple phenolic hydroxyl groups from the galloyl moiety contributes to potent radical scavenging, while the cinnamoyl group is associated with the modulation of inflammatory pathways.

Key predicted in vitro activities include:

-

Enzyme Inhibition: Potent inhibition of enzymes involved in inflammation and carbohydrate metabolism, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and α-glucosidase.

-

Modulation of Inflammatory Signaling Pathways: Interference with key inflammatory cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

Antioxidant Activity: Direct scavenging of free radicals and modulation of cellular antioxidant responses.

Quantitative Data on Related Compounds

The following table summarizes the in vitro inhibitory activities of the structurally related and well-studied compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). This data provides a quantitative benchmark for the potential efficacy of this compound.

| Target Enzyme/Process | Cell Line/System | IC50 Value (PGG) | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-activated RAW 264.7 macrophages | ~18 µg/mL | [1] |

| Cyclooxygenase-2 (COX-2) - PGE2 production | LPS-activated RAW 264.7 macrophages | ~8 µg/mL | [1] |

| Cyclooxygenase-2 (COX-2) - PGD2 production | LPS-activated RAW 264.7 macrophages | ~12 µg/mL | [1] |

| IL-6 Production | IL-1β-induced Human Rheumatoid Arthritis Synovial Fibroblasts | Dose-dependent inhibition (0.5-10 µM) | [2] |

| IL-8 Production | IL-1β-induced Human Rheumatoid Arthritis Synovial Fibroblasts | Dose-dependent inhibition (0.5-10 µM) | [2] |

Signaling Pathways

The anti-inflammatory effects of galloyl and cinnamoyl-containing compounds are often attributed to their ability to suppress pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression, including iNOS and COX-2. PGG has been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active p50/p65 NF-κB dimer.

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including p38 and ERK1/2, is also crucial for the expression of inflammatory mediators. PGG has been demonstrated to suppress the phosphorylation of these kinases, thereby downregulating downstream inflammatory responses.

Caption: Predicted inhibition of the MAPK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) to stop the reaction

-

96-well microplate reader

-

-

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 0.1 U/mL) in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound at various concentrations.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.[3][4][5]

-

Caption: Workflow for α-Glucosidase Inhibition Assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

96-well black microplate with a clear bottom

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a free radical initiator

-

Quercetin (B1663063) (positive control)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well black microplate and culture until confluent.

-

Wash the cells with PBS.

-

Treat the cells with the test compound and DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

-

Wash the cells with PBS to remove the compound and extracellular DCFH-DA.

-

Add ABAP solution (e.g., 600 µM) to induce oxidative stress.

-

Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~538 nm).

-

Calculate the area under the curve (AUC) and determine the CAA value in quercetin equivalents.[6][7][8][9][10]

-

Caption: Workflow for Cellular Antioxidant Activity Assay.

In Vitro COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Materials:

-

Purified ovine or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate

-

Heme as a cofactor

-

Tris-HCl buffer (pH 8.0)

-

Test compound

-

Celecoxib (positive control)

-

96-well plate reader

-